4-Phenyl-4-oxazolin-2-one
Overview
Description
4-Phenyl-4-oxazolin-2-one is a type of heterocyclic compound . It is used as a chiral auxiliary in stereoselective transformations . It is also used for α-amino acid synthesis and the preparation of β-lactam antibiotics .
Synthesis Analysis
The synthesis of 4-Phenyl-4-oxazolin-2-one involves an efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds. This approach is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .Molecular Structure Analysis
The molecular formula of 4-Phenyl-4-oxazolin-2-one is C9H7NO2 . It has a molecular weight of 161.16 .Chemical Reactions Analysis
4-Phenyl-4-oxazolin-2-one undergoes two primary photochemical processes: geometric isomerization and hydrogen abstraction from solvent .Physical And Chemical Properties Analysis
4-Phenyl-4-oxazolin-2-one is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications
Asymmetric Synthesis and Ligand Application
- 4-Phenyl-4-oxazolin-2-one derivatives have been utilized as chiral ligands in asymmetric synthesis. For example, they have been used in the asymmetric phenyl transfer reaction to aromatic aldehydes, showcasing moderate enantioselectivities and good yields (Bolm, Zani, Rudolph, & Schiffers, 2004).
Organic Chemistry and Synthesis
- The compound has been involved in organic chemistry reactions, such as in the bromotriphenylphosphonium salt-promoted tandem one-pot cyclization process to create optically active 2-Aryl-1,3-oxazolines (Jiang, Yuan, Wan, Yang, Deng, & Hao, 2010).
- In coordination chemistry, 4,5-Dihydro-1,3-oxazole ligands, including 4-Phenyl-4-oxazolin-2-one, have been widely used as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses (Gómez, Muller, & Rocamora, 1999).
Photochemical Applications
- The compound has found use in photochemical applications, such as in the synthesis of specific oxazoline derivatives and their subsequent thermal dimerization (Gakis, Märky, Hansen, Heimgartner, Schmid, & Oberhänsli, 1976).
Polymer Science
- 4-Phenyl-4-oxazolin-2-one has been employed in polymer science, particularly in the reactive processing applications and in the formation of multiphase polymer blends via in-situ cationic melt phase polymerization (Müller, Wörner, & Mülhaupt, 1995).
Organometallic Chemistry
- In organometallic chemistry, the compound has been used in the synthesis of palladium complexes, which have potential applications in catalysis (Izumi, Watabe, & Kasahara, 1981).
Agricultural Chemistry
- It has also been explored in agricultural chemistry for the synthesis of compounds with herbicidal activities (Kudo, Taniguchi, Furuta, Sato, Takeshi, & Honma, 1998).
Safety And Hazards
properties
IUPAC Name |
4-phenyl-3H-1,3-oxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJBHVJHXKVCQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955922 | |
Record name | 4-Phenyl-1,3-oxazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-4-oxazolin-2-one | |
CAS RN |
34375-80-9 | |
Record name | 4-Oxazolin-2-one, 4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034375809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenyl-1,3-oxazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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